molecular formula C16H28N2O11 B12107590 2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

Cat. No.: B12107590
M. Wt: 424.40 g/mol
InChI Key: ZNYQSCCJIAFAQX-UHFFFAOYSA-N
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Description

2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose: is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using suitable protecting groups to prevent unwanted reactions.

    Glycosylation Reaction: The protected monosaccharides are subjected to a glycosylation reaction, where a glycosyl donor reacts with a glycosyl acceptor in the presence of a catalyst to form the disaccharide linkage.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:

    Selection of Catalysts: Efficient catalysts are chosen to facilitate the glycosylation reaction.

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.

    Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: The compound is studied for its role in cellular processes and interactions.

    Industry: The compound is used in the production of various biochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A monosaccharide similar to one of the components of the compound.

    N-Acetylgalactosamine: Another monosaccharide similar to the other component of the compound.

    Chitobiose: A disaccharide composed of two N-acetylglucosamine units.

Uniqueness

2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is unique due to its specific disaccharide structure, which imparts distinct biological and chemical properties. Its combination of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose makes it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYQSCCJIAFAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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